N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-Cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic organic compound characterized by a central 1,3-thiazole ring substituted with a 4-methylbenzenesulfonamido group at position 2 and a propanamide chain at position 2. The sulfonamide group contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-cyclopropyl-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-2-7-14(8-3-11)24(21,22)19-16-18-13(10-23-16)6-9-15(20)17-12-4-5-12/h2-3,7-8,10,12H,4-6,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGGSZYGVZIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: : This involves the reaction of 4-methylbenzenesulfonamide with a suitable thiazole precursor under acidic or basic conditions.
Cyclopropyl Group Introduction: : The cyclopropyl group is introduced via a cyclopropanation reaction, often using a reagent like diazomethane.
Amide Bond Formation: : The final step is the coupling of the cyclopropylthiazole intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling agents like EDCI or HATU.
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.
Reduction: : Reduction can be achieved using hydride donors such as sodium borohydride (NaBH4).
Substitution: : The thiazole ring can undergo nucleophilic substitution reactions under suitable conditions.
Oxidation: : mCPBA, room temperature.
Reduction: : NaBH4, ethanol, and ice bath.
Substitution: : Sodium methoxide in methanol, reflux.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce a sulfoxide or sulfone group, while reduction could result in alcohol or amine derivatives.
Scientific Research Applications
N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has various scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: : Investigated for its potential therapeutic effects, particularly in the context of targeting specific enzymes or receptors.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving:
Binding to Enzymes: : The thiazole ring may interact with the active site of enzymes, inhibiting their function.
Modulating Pathways: : The compound can influence biological pathways by altering the activity of key proteins or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and physical characteristics:
Key Findings from Structural and Functional Comparisons:
Impact of Heterocyclic Cores: The target compound’s 1,3-thiazole core (common in antimicrobial agents) contrasts with the oxadiazole in compound 7d and the pyrrolidinone in compound 352 . Oxadiazoles are known for metabolic stability, while pyrrolidinones may improve solubility. The trifluoromethylpyrazine substituent in the compound from significantly increases molecular weight (512.53 g/mol) and likely enhances binding to hydrophobic enzyme pockets.
Role of Sulfonamido Groups :
- The target’s 4-methylbenzenesulfonamido group is analogous to the cyclopropanesulfonyl group in . Both sulfonamide derivatives facilitate hydrogen bonding, but the cyclopropane moiety may reduce steric hindrance compared to the bulkier methylbenzene group.
Compound 352 lacks a sulfonamido group entirely, relying on an indole-pyrrolidinone scaffold for bioactivity, which may shift its mechanism of action.
Physicochemical Properties: Melting points for compounds in (134–178°C) suggest moderate crystallinity, influenced by aromatic and heterocyclic components. The target compound’s melting point is unreported but likely within this range. LogD (lipophilicity) and pKa values for ’s imidazolidinone derivative (LogD = 1.84 at pH 5.5) highlight how structural variations alter pharmacokinetic profiles, though direct data for the target compound is lacking.
Biological Activity
N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activities, including mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a thiazole moiety, which is known for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
This compound acts primarily through the inhibition of specific enzymes involved in metabolic pathways. Its thiazole component is believed to interact with various biological targets, potentially modulating pathways related to inflammation and metabolic disorders.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit hypoglycemic effects. These compounds can inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme crucial for gluconeogenesis, thereby reducing blood glucose levels. This mechanism positions the compound as a candidate for managing diabetes mellitus .
Cytoprotective Properties
The compound has shown potential cytoprotective effects in various models. For instance, it has been reported to mitigate ischemia-induced tissue damage, suggesting its utility in conditions like myocardial infarction and stroke . The anti-inflammatory properties of the thiazole ring may contribute to these effects.
Antioxidant Activity
In vitro studies have demonstrated that thiazole derivatives exhibit significant antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Diabetes Management : A study explored the effects of thiazole derivatives on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment with N-cyclopropyl derivatives, supporting their role as antidiabetic agents .
- Cardioprotection : In a murine model of myocardial ischemia-reperfusion injury, treatment with this compound resulted in reduced infarct size and improved cardiac function post-injury, highlighting its potential as a cardioprotective agent .
- Antioxidant Studies : In cellular assays, the compound demonstrated a remarkable ability to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
